4-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
Overview
Description
4-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is an organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary target of the compound “4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile” is currently unknown. A structurally similar compound, “{ [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid”, targets the proteinaldose reductase . Aldose reductase is an enzyme involved in the polyol pathway and plays a role in glucose metabolism .
Mode of Action
If it acts similarly to its structural analog, it may interact with aldose reductase, potentially inhibiting its activity . This could lead to alterations in glucose metabolism.
Biochemical Pathways
If it shares a mechanism with its structural analog, it may impact the polyol pathway , which is involved in glucose metabolism .
Pharmacokinetics
Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Result of Action
If it acts similarly to its structural analog, it may lead to alterations in glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carbon disulfide and an alkylating agent under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Thioether Formation: The oxadiazole and furan rings are linked via a thioether bond, which can be formed by reacting a thiol with an appropriate electrophile.
Benzonitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The furan and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: This compound also features a furan and oxadiazole ring but differs in the presence of a nitro group and an acetic acid moiety.
{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: Similar to the above compound but without the nitro group.
Uniqueness
4-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is unique due to the presence of the benzonitrile group, which can impart different electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c15-8-10-3-5-11(6-4-10)9-20-14-17-16-13(19-14)12-2-1-7-18-12/h1-7H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFAVSWMZPOANU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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